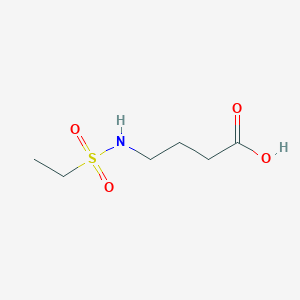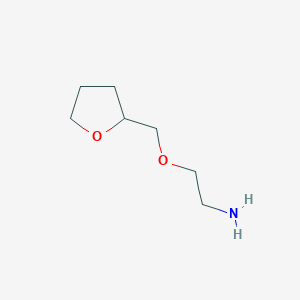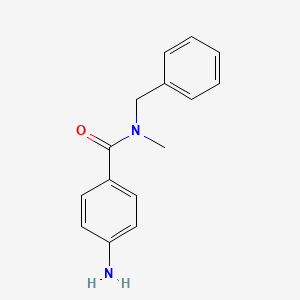
N-(ethylsulfonyl)-4-aminobutyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(ethylsulfonyl)-4-aminobutyric acid is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethylsulfonyl group attached to the nitrogen atom of 4-aminobutyric acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(ethylsulfonyl)-4-aminobutyric acid typically involves the reaction of 4-aminobutyric acid with ethylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-aminobutyric acid+ethylsulfonyl chloride→N-(ethylsulfonyl)-4-aminobutyric acid+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error.
化学反応の分析
Types of Reactions: N-(ethylsulfonyl)-4-aminobutyric acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The sulfonyl group can be reduced to form sulfides.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: N-substituted derivatives of 4-aminobutyric acid.
科学的研究の応用
N-(ethylsulfonyl)-4-aminobutyric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of sulfonamide derivatives on biological systems.
Industry: It can be used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of N-(ethylsulfonyl)-4-aminobutyric acid involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
類似化合物との比較
N-(ethylsulfonyl)-4-aminobutyric acid can be compared with other similar compounds, such as:
- N-(methylsulfonyl)-4-aminobutyric acid
- N-(propylsulfonyl)-4-aminobutyric acid
- N-(butylsulfonyl)-4-aminobutyric acid
Uniqueness: The ethylsulfonyl group in this compound provides a balance between hydrophobicity and hydrophilicity, making it more versatile in various applications compared to its methyl, propyl, and butyl counterparts. This balance can enhance its solubility and reactivity, making it a valuable compound in both research and industrial settings.
特性
IUPAC Name |
4-(ethylsulfonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-2-12(10,11)7-5-3-4-6(8)9/h7H,2-5H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYFGOQKBVAOAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588148 |
Source


|
| Record name | 4-[(Ethanesulfonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926247-39-4 |
Source


|
| Record name | 4-[(Ethanesulfonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(2-ethyl-1H-imidazol-1-yl)methyl]-2-furoic acid](/img/structure/B1320328.png)





![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)



